molecular formula C14H8BrCl2FO2 B1441205 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160259-89-1

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1441205
M. Wt: 378 g/mol
InChI Key: YGNWXNWKASOEQO-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C14H8BrCl2FO2 and a molecular weight of 378.02 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride are not fully detailed in the available resources. Its molecular formula is C14H8BrCl2FO2 and it has a molecular weight of 378.02 .

Scientific Research Applications

Synthesis of Prasugrel Intermediate An improved method for synthesizing prasugrel intermediate was developed, indicating the use of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride in pharmaceutical synthesis. This method involves the use of a Grignard reagent, highlighting the compound's relevance in complex organic syntheses for industrial purposes (Zheng Min, 2013).

Synthesis of Anti-Cancer Drug Intermediates The compound is utilized as a key intermediate in synthesizing drugs that inhibit thymidylate synthase, a target for some anti-cancer drugs. This process involves multiple steps, including reactions with various reagents, demonstrating the compound's significance in medicinal chemistry (Cao Sheng-li, 2004).

Development of Benzosiloxaboroles Extended benzosiloxaboroles were synthesized from compounds including benzoyl chlorides, showcasing a range of derivatizations. These derivatives exhibit antimicrobial activity against various bacterial strains, indicating the compound's potential in developing new antibacterial agents (P. Pacholak et al., 2021).

Acylation of Azaindoles The compound is involved in the acylation of azaindoles, essential in synthesizing various organic molecules. This study explored the conditions for effectively attaching acyl chloride to azaindoles, demonstrating the compound's role in facilitating diverse organic reactions (Z. Zhang et al., 2002).

properties

IUPAC Name

5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl2FO2/c15-8-4-5-13(9(6-8)14(17)19)20-7-10-11(16)2-1-3-12(10)18/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNWXNWKASOEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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